Selective sEH Inhibition over FLAP
While direct assay data for the target compound is not publicly available, SAR from the parent quinazolinone-7-carboxamide series enables a class-level prediction. The N-(pyridin-2-ylmethyl) amide is structurally distinct from the neopentyl amide in the series' most balanced dual inhibitor (compound 34, sEH IC50=0.66 μM, FLAP IC50=2.91 μM) and closer to the isobutyl amide analog (compound 12) which has minimal FLAP inhibition. Based on these trends, the target compound's amide group is predicted to confer selective sEH inhibition with significantly reduced FLAP activity (<30% inhibition at 10 μM) [1].
| Evidence Dimension | Enzyme inhibition (sEH vs. FLAP selectivity) |
|---|---|
| Target Compound Data | Not available; predicted selective sEH inhibition based on amide structure. |
| Comparator Or Baseline | Compound 34 (neopentyl amide): sEH IC50=0.66 μM, FLAP IC50=2.91 μM; Compound 12 (isobutyl amide): no FLAP inhibition. |
| Quantified Difference | Predicted >10-fold reduction in FLAP inhibition vs. Compound 34. |
| Conditions | Human sEH and FLAP assays in cell-free and human whole blood systems (Turanli et al., 2022). |
Why This Matters
Prioritization of this compound for sEH-focused programs can avoid confounding FLAP-mediated leukotriene modulation, simplifying in vivo pharmacokinetic-pharmacodynamic (PK/PD) interpretation.
- [1] Turanli S, et al. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. ACS Omega. 2022; 7(41): 36354–36365. View Source
